AAV2 Epitope

Gene Therapy Immunology T Cell Epitope Mapping Immunodominance

Choose AAV2 Epitope (VPQYGYLTL) for definitive, serotype-specific monitoring of AAV2-capsid-directed CD8+ T cells in gene therapy trials. This HLA-B*0702-restricted 9‑mer is the essential positive control for ELISPOT, ICS, and tetramer reagents enabling direct ex vivo quantification by flow cytometry. Vendor-verified ≥95% HPLC purity and MS confirmation guarantee lot‑to‑lot consistency for preclinical immunogenicity benchmarking of engineered AAV2 variants and clinical trial immunomonitoring.

Molecular Formula C51H76N10O14
Molecular Weight 1053.2 g/mol
Cat. No. B15598075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAAV2 Epitope
Molecular FormulaC51H76N10O14
Molecular Weight1053.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H76N10O14/c1-26(2)21-35(47(70)60-43(29(7)62)49(72)59-38(51(74)75)22-27(3)4)57-46(69)37(24-31-12-16-33(64)17-13-31)55-41(66)25-54-44(67)36(23-30-10-14-32(63)15-11-30)58-45(68)34(18-19-40(52)65)56-48(71)39-9-8-20-61(39)50(73)42(53)28(5)6/h10-17,26-29,34-39,42-43,62-64H,8-9,18-25,53H2,1-7H3,(H2,52,65)(H,54,67)(H,55,66)(H,56,71)(H,57,69)(H,58,68)(H,59,72)(H,60,70)(H,74,75)/t29-,34+,35+,36+,37+,38+,39+,42+,43+/m1/s1
InChIKeyZFLFCZIQUIOYEB-BHBXLGJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AAV2 Epitope Peptide: Capsid-Derived Immunodominant CD8+ T Cell Antigen for Gene Therapy Immunology Research


AAV2 Epitope (CAS: 872141-80-5) is a biologically active synthetic peptide corresponding to the capsid-derived immunodominant CD8+ T cell epitope of adeno-associated virus serotype 2 (AAV2), with the amino acid sequence VPQYGYLTL [1]. This 9-mer peptide represents an HLA class I-restricted antigenic determinant that is presented on the surface of AAV2-transduced cells via MHC class I molecules and recognized by capsid-specific cytotoxic T lymphocytes [2]. The epitope has been functionally implicated in T cell-mediated hepatotoxicity observed in clinical trials of systemic AAV2 gene therapy, where expansion of AAV2-capsid-specific CD8+ T cells correlated with asymptomatic liver transaminase elevations and subsequent loss of transgene expression [3].

Why AAV2 Epitope Cannot Be Replaced by AAV8, AAV9, or Other Serotype-Derived Peptides in T Cell Immunology Assays


AAV serotype-derived T cell epitopes are fundamentally non-interchangeable due to distinct amino acid sequences that confer serotype-specific MHC binding affinities and T cell receptor recognition profiles. Direct comparative epitope mapping in H2b, H2d, and H2k mouse strains has demonstrated that AAV2, AAV8, and hF.IX each generate unique, non-cross-reactive peptide epitopes: the AAV2 immunodominant epitope AA373-381, the AAV8 epitope AA50-58, and the hF.IX transgene epitope AA311-319 elicit serotype-distinct CTL responses in IFN-γ ELISPOT assays [1]. Furthermore, AAV2 and AAV8 capsid peptides drive divergent CD4+ T helper polarization, with AAV2 peptide AA475-489 inducing a strong Th2 response while AAV8 peptide AA126-140 promotes a Th1 response [1]. A comprehensive immunopeptidomics study of naturally processed HLA class I peptides from AAV2, AAV6, and AAV9 capsids in monocyte-derived dendritic cells revealed that only 9% of identified peptides had been previously characterized as T cell epitopes, underscoring the serotype-specific nature of antigen presentation and the inability to substitute one serotype's epitope for another in immunological assays [2].

AAV2 Epitope vs. AAV8 Epitope vs. AAV9 Epitope: Quantitative Comparative Evidence for Procurement Decisions


AAV2 Epitope Sequence VPQYGYLTL vs. AAV8 Epitope NSLANPGIA: Serotype-Specific CD8+ T Cell Activation

AAV2 Epitope (VPQYGYLTL) is a serotype-specific CD8+ T cell epitope that differs in sequence and MHC binding profile from AAV8-derived epitopes. Direct comparative mapping identified the AAV2 capsid peptide AA373-381 as the immunodominant CTL epitope, whereas AAV8 generates a distinct epitope at AA50-58 (NSLANPGIA) [1]. In HLA-B*0702-expressing cell lines, AAV2 Epitope (VPQYGYLTL) demonstrated specific binding with a detection limit of approximately 10^5 cell surface peptide:MHC I complexes, while cross-reactive AAV1 peptide (IPQYGYLTL) showed distinct binding characteristics [2]. These sequence-specific differences preclude epitope substitution across serotypes for T cell immunomonitoring assays.

Gene Therapy Immunology T Cell Epitope Mapping Immunodominance

AAV2 Epitope Recognition Correlates with Clinical Hepatotoxicity in Hemophilia B Gene Therapy Trials

The AAV2 Epitope peptide corresponds to the immunodominant epitope directly linked to vector-induced hepatotoxicity in a landmark hemophilia B clinical trial. In this trial, subjects receiving systemic AAV2-hF.IX demonstrated expansion of AAV2-capsid-specific CD8+ T cells that coincided temporally with asymptomatic elevations in liver transaminases and correlated with subsequent loss of factor IX transgene expression [1]. The immunodominant epitope was identified as the AAV2 capsid-derived peptide recognized by these cytotoxic T cells [2]. In contrast, AAV8-mediated gene transfer in comparable preclinical models induces distinct CD4+ T helper polarization (Th1 response to AAV8 peptide AA126-140 versus Th2 response to AAV2 peptide AA475-489) [3], demonstrating that the immunological consequences of epitope recognition are serotype-dependent and not generalizable.

Gene Therapy Safety Hepatotoxicity Clinical Immunology

Global Anti-AAV2 Neutralizing Antibody Seroprevalence: 47-50% vs. AAV5 at 10-25%

Global meta-analysis of anti-AAV neutralizing antibody (NAb) seroprevalence using pooled data from 9,887 patients across 28 countries demonstrates that AAV2 exhibits the highest global seroprevalence among all wild-type AAV serotypes evaluated [1]. At intermediate titers (1:16-1:20, the most common clinical trial inclusion threshold), AAV2 seroprevalence reached 47.2% in Asia, 49.9% in Europe, and 30.3% in North America [1]. In contrast, AAV5 exhibited significantly lower rates: 25.2% in Asia, 9.7% in Europe, and 10.2% in North America [1]. In a study of neuromuscular disorder patients across 18 AAV types, AAV2 ranked among serotypes with highest NAb levels alongside AAV13 and AAV3, while AAV8, AAV1, and AAV10 showed the lowest levels [2].

Seroprevalence Neutralizing Antibodies Patient Stratification

AAV2 Remains the Most Frequently Used Serotype in Gene Therapy Clinical Trials (29.8% of 255 Trials)

A comprehensive meta-analysis of 255 recombinant AAV (rAAV) clinical trials encompassing 7,289 patients revealed that AAV2 is the most frequently utilized serotype, accounting for 29.8% of all trials, while only 8.3% of trials employed engineered capsids [1]. In retinal gene therapy specifically, AAV2 has remained the most widely used serotype throughout the study period with the most extensive body of safety and efficacy evidence [2]. This extensive clinical experience base contrasts with newer serotypes such as AAV8 and AAV9, which, despite demonstrating higher transduction efficiency in certain tissues (10-50-fold greater hepatic transgene expression with AAV8 compared to AAV2 in murine models) [3], have comparatively limited long-term human safety data.

Gene Therapy Clinical Trials AAV Vector Selection Regulatory Benchmarking

AAV2 Epitope Purity and Characterization: ≥95% HPLC Purity with Mass Spectrometry Verification

Commercially available AAV2 Epitope peptide is supplied with defined quality specifications that support reproducible immunomonitoring applications. The peptide (sequence VPQYGYLTL, molecular weight 1053.3 g/mol, formula C51H76N10O14) is provided at ≥95% purity by HPLC with mass spectrometry verification and is delivered in lyophilized form with recommended storage at -20°C [1]. This level of characterization enables standardized ELISPOT, intracellular cytokine staining, and MHC tetramer assays for quantifying AAV2-capsid-specific CD8+ T cell frequencies. In contrast, custom-synthesized peptides without vendor-verified purity and characterization may introduce lot-to-lot variability that compromises longitudinal immunomonitoring consistency [2].

Peptide Quality Control Immunoassay Standardization GMP-like Reagents

AAV2 Epitope Application Scenarios: Validated Use Cases in Gene Therapy Immunology and Clinical Development


Patient Immunomonitoring in AAV2-Based Gene Therapy Clinical Trials

AAV2 Epitope peptide is the definitive reagent for ELISPOT and intracellular cytokine staining (ICS) assays to monitor AAV2-capsid-specific CD8+ T cell responses in clinical trial subjects. Given that 29.8% of all rAAV clinical trials employ AAV2 vectors , and that AAV2 exhibits the highest global seroprevalence of neutralizing antibodies (47-50% in Asia and Europe) [1], robust T cell immunomonitoring using this validated epitope is essential for assessing pre-existing immunity, monitoring post-administration immune responses, and correlating T cell activity with clinical outcomes including transaminase elevations .

MHC Tetramer Production for AAV2-Specific CD8+ T Cell Quantification

The AAV2 Epitope peptide (VPQYGYLTL) enables production of HLA-B*0702 tetramer reagents for direct ex vivo quantification of AAV2-capsid-specific CD8+ T cells by flow cytometry. Studies have established that TCR-tetramers generated using this peptide achieve a detection limit of approximately 10^5 cell surface peptide:MHC I complexes and exhibit high antigen specificity, with minimal cross-reactivity to AAV1-derived peptide (IPQYGYLTL) . This application supports standardized immune monitoring across multiple clinical sites and time points.

Preclinical Immunogenicity Assessment of Novel AAV2-Based and Engineered Capsid Vectors

AAV2 Epitope serves as the reference antigen for evaluating T cell immunogenicity of engineered AAV2 variants and next-generation capsids. Comparative studies of engineered capsids such as AAV2.7m8 (which demonstrates 21-323-fold higher transduction efficiency than AAV5/8/9 in ARPE-19 cells ) require immunogenicity benchmarking against wild-type AAV2 epitope responses to assess whether capsid modifications alter CD8+ T cell recognition profiles. Structural modeling indicates that peptide insertions in variants like AAV2.GL and AAV2.NN can occlude known neutralizing antibody epitopes [1], necessitating AAV2 Epitope as a control reagent for evaluating immune evasion.

Quality Control Reference Standard for AAV2 Vector Manufacturing Immunoassays

AAV2 Epitope peptide with vendor-verified ≥95% HPLC purity and MS confirmation provides a standardized positive control for immunoassays used in AAV2 vector manufacturing quality control. The peptide's defined sequence (VPQYGYLTL) and molecular weight (1053.3 g/mol) enable reproducible assay qualification for detecting residual capsid protein contaminants and validating T cell assay performance across manufacturing batches and analytical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for AAV2 Epitope

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.